molecular formula C20H16O6 B190437 Altertoxin I CAS No. 56258-32-3

Altertoxin I

Cat. No. B190437
CAS RN: 56258-32-3
M. Wt: 352.3 g/mol
InChI Key: GJIALGLHOBXNAT-KPOBHBOGSA-N
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Description

Altertoxin I is a mycotoxin produced by the fungi Alternaria alternata. It is found as a contaminant in food and feed, particularly after a long period of storage . It is a hydroxyperylenequinone that shows mutagenic activity against S. typhimurium and inhibits human topoisomerase II and bacterial gyrase .


Synthesis Analysis

The core of the perylenequinone-derived mycotoxin altertoxin I was synthesized either from 3-hydroxyacetophenone or from 1,5-dihydroxynaphthalene. Key steps in the respective syntheses include Suzuki couplings, Ullmann couplings, McMurry olefinations, and Friedel-Crafts acetylation .


Molecular Structure Analysis

Altertoxin I contains total 46 bond(s); 30 non-H bond(s), 14 multiple bond(s), 2 double bond(s), 12 aromatic bond(s), 5 six-membered ring(s), 6 ten-membered ring(s), 2 twelve-membered ring(s), 2 ketone(s) (aromatic), 2 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 secondary .


Chemical Reactions Analysis

The synthesis of the Altertoxin I framework involves several key steps including an Ullmann coupling, pinacol-type cyclization, bromination, enolate reaction, and intramolecular Friedel-Crafts cyclization .


Physical And Chemical Properties Analysis

The molecular formula of Altertoxin I is C20H16O6 and its molecular weight is 352.3 g/mol .

Scientific Research Applications

Isolation and Purification for Research

Altertoxin I (ATX I), a mycotoxin produced by the genus Alternaria, is commonly found in contaminated fruits and grains. A novel method using high-speed counter-current chromatography (HSCCC) was developed to isolate and purify ATX I for mutagenicity and toxicology research. This technique enables the isolation of milligram levels of ATX I per run, facilitating further scientific studies (Hu et al., 2008).

Interaction with Cellular Pathways

Research on the interaction of ATX I with the nuclear factor erythroid-derived 2-like 2/antioxidant response element (Nrf2/ARE) pathway in mammalian cells has revealed insights into its intracellular metabolism. The Nrf2/ARE pathway, activated by various stressors, is crucial for metabolism and detoxification. However, ATX I does not share the same mechanism of action as ATX II in this regard (Jarolim et al., 2016).

Biosynthesis for Risk Assessment

An innovative stable isotope dilution assay for genotoxic altertoxins, including ATX I, was developed to facilitate risk assessment of these toxins in foods. This method involves biosynthesis using specific media and has been applied to analyze food samples for ATX I contamination, providing crucial data for evaluating the health risks associated with these mycotoxins (Liu & Rychlik, 2015).

Mutagenicity Studies

Studies on the mutagenic properties of ATX II, a compound closely related to ATX I, show that it is a potent mutagen in mammalian cells and causes DNA strand breaks. This research raises concerns about the potential health risks of ATX I and similar compounds, highlighting the need for further investigation into their occurrence in food and feed (Fleck et al., 2012).

Potential Therapeutic Applications

Interestingly, altertoxin II has been identified as a highly selective cytotoxin against Ewing sarcoma cell lines. This discovery suggests potential therapeutic applications for ATX I and related compounds in cancer treatment, particularly in developing Ewing-sarcoma-specific therapies (Robles et al., 2021).

Safety And Hazards

Altertoxin I may not have direct genotoxicity in vivo but could induce liver, kidney, and spleen damage . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIALGLHOBXNAT-KPOBHBOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3C(CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]3[C@H](CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971689
Record name 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Altertoxin I

CAS RN

56258-32-3
Record name Altertoxin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56258-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altertoxin I
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056258323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
783
Citations
EE Stinson, SF Osman, PE Pfeffer - The Journal of Organic …, 1982 - ACS Publications
… this paper we present the characterization of altertoxin I, 1, a novel perylene metabolite. Perylenes previously have been reported as fungal metabolites. Daldinia concentrica, a …
Number of citations: 35 pubs.acs.org
K Jarolim, G Del Favero, G Pahlke, V Dostal… - Archives of …, 2017 - Springer
The mycotoxins altertoxin I and II (ATX I and II) are secondary metabolites produced by Alternaria alternata fungi and may occur as food and feed contaminants, especially after long …
Number of citations: 36 link.springer.com
A Fabrega, M Agut, MA Calvo - Journal of food science, 2002 - Wiley Online Library
A simple method has been developed in this work for the detection of alternariol (AOH), alternariol monomethyl ether (AME), altenuene (ALT), altertoxin I (ATX‐I), tenuazonic acid (TA), …
Number of citations: 27 ift.onlinelibrary.wiley.com
S Panigrahi, S Dallin - Journal of the Science of Food and …, 1994 - Wiley Online Library
… acid, alternariol, altertoxin-I, altenuene, and alternariol mono… to be more toxic than altertoxin-I to Bacillus mycoides and … toxic than altertoxin-I and altenuene, as in the present study. …
Number of citations: 27 onlinelibrary.wiley.com
FS Chu - Journal of the American Oil Chemists' Society, 1981 - Wiley Online Library
… Altertoxin-I has a parent molecular ion peak at 352 and other major fragments at m/e 334, 316, 308, 280, 262 and 238. For AT-II, the parent molecular ion peak was seen at 350 and …
Number of citations: 27 aocs.onlinelibrary.wiley.com
X Zhu, Y Chen, X Tang, D Wang, Y Miao… - Journal of Applied …, 2022 - Wiley Online Library
The mycotoxin altertoxin I (ATX‐I) is one of secondary metabolites produced by Alternaria fungi and is frequently detected as food and feed contaminants. Little is known about the …
D Hu, M Liu, X Xia, D Chen, F Zhao, M Ge - Chromatographia, 2008 - Springer
Altertoxin I (ATX I) is one of the common mycotoxins produced by genus Alternaria which is a common food pathogen of fruits and grains. To prepare enough quantity of pure ATX I for …
Number of citations: 11 link.springer.com
MB Moressi, JJ Calvente, R Andreu… - Journal of …, 2007 - Elsevier
The adsorptive accumulation of ATX-I, a mycotoxin produced by the fungi the Alternaria alternate genus, onto polycrystalline gold electrodes modified by a self-assembled monolayer (…
Number of citations: 11 www.sciencedirect.com
PM Scott, SR Kanhere - Mycotoxin Research, 2001 - Springer
… altertoxin I added to fruit juices and wine (10-100 ng/mL) were carried out. To include altertoxin I … Altertoxin I was moderately stable in pH 3 buffer (75% remaining after a two week period…
Number of citations: 36 link.springer.com
AJ Robles, W Dai, S Haldar, H Ma, VM Anderson… - Cancers, 2021 - mdpi.com
… Altertoxin II, but not the related compounds altertoxin I and alteichin, was highly effective against every Ewing sarcoma cell line tested, with an average 25-fold selectivity for these cells …
Number of citations: 6 www.mdpi.com

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